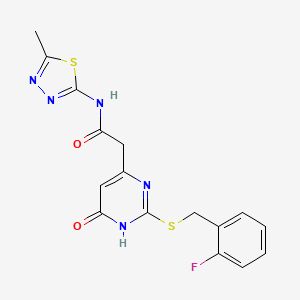

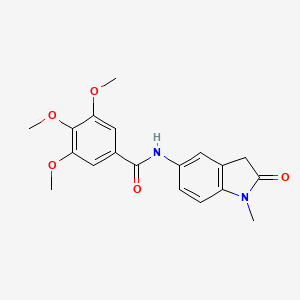

![molecular formula C13H19N3O B2897401 N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide CAS No. 17761-86-3](/img/structure/B2897401.png)

N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide” is a chemical compound with the CAS Number: 17761-86-3 . It has a molecular weight of 233.31 . This compound belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .

Synthesis Analysis

New carboxylic acid amides containing an N-methylpiperazine fragment were synthesized by reactions of 1-methylpiperazine or 3- and 4- (4-methylpiperazin-1-ylmethyl)aniline with 4-chlorobenzoyl chloride . The final compounds were fully characterized by elemental analyses (C, H, N) and 1 H NMR, 13 C NMR, 19 F NMR, LC/MS spectra .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a piperazine ring bound to a phenyl group . The molecules are connected by N–H…O and N–H…N hydrogen bonds between amine and amide, and amide and pyrimidine atoms to infinite chains .Chemical Reactions Analysis

“this compound” is used as a reactant in the synthetic preparation of 6-methoxycarbonyl-substituted indolinones . It also acts as a reagent for the preparation, angiokinase inhibitory, antitumor activity and pharmacokinectic properties of deuterated derivatives of nintedanib .Physical And Chemical Properties Analysis

“this compound” has a melting point of 177-178 degrees Celsius .Scientific Research Applications

Antimicrobial and Anticholinesterase Activities

N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide derivatives have been studied for their antimicrobial and anticholinesterase activities. For example, a study synthesized new derivatives and found significant antifungal activity, especially against Candida parapsilosis, though their acetylcholinesterase inhibitory activities were weak (Yurttaş et al., 2015).

Antioxidant, Analgesic, and Anti-inflammatory Properties

These compounds also exhibit potential as antioxidants, analgesics, and anti-inflammatory agents. A study on a specific derivative highlighted its significant DPPH radical scavenging activity and notable analgesic and anti-inflammatory activities (Nayak et al., 2014).

Anticancer Activity

Derivatives of this compound have been synthesized and evaluated for anticancer properties. For instance, certain derivatives showed high selectivity and considerable apoptosis-inducing effects in studies against cancer cell lines (Evren et al., 2019).

Anticonvulsant Activity

Research has also explored the anticonvulsant properties of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Some of these compounds showed promising results in animal models of epilepsy, particularly in models of therapy-resistant epilepsy (Kamiński et al., 2015).

Kinase Inhibition

These compounds have been identified as reversible kinase inhibitors with potential applications in treating non-small-cell lung cancer, showing efficacy against both EGFR-activating and resistance mutations (Yang et al., 2012).

Histone Deacetylase Inhibition

This compound derivatives are also being investigated as histone deacetylase inhibitors (HDACi), a promising class of agents in cancer treatment and other disorders. These compounds have shown inhibition of nuclear HDACs and antiproliferative activity in vitro (Thaler et al., 2010).

Serotonin Receptor Inverse Agonist Activity

In the realm of neuropharmacology, certain derivatives act as serotonin (5-HT)2C receptor inverse agonists, exhibiting potential as antidepressants. These compounds have shown promising results in reducing immobility time in forced-swim tests in rats, a marker of antidepressant activity (Dekeyne et al., 2012).

Beta-Adrenergic Receptor Agonism

These compounds have also been evaluated for their agonistic activity against beta-adrenergic receptors, potentially useful in treating obesity and type 2 diabetes. Some derivatives showed significant agonistic activity, particularly against the β3-adrenergic receptor, along with notable hypoglycemic activity in diabetic models (Maruyama et al., 2012).

properties

IUPAC Name |

N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O/c1-11(17)14-12-3-5-13(6-4-12)16-9-7-15(2)8-10-16/h3-6H,7-10H2,1-2H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAEVFGOUSCYAPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(2-Methoxyethylamino)ethoxy]ethanol](/img/structure/B2897319.png)

![1-[2-[(3,4-Dimethoxyphenyl)methyl]benzimidazol-1-yl]-3-(dimethylamino)propan-2-ol](/img/structure/B2897330.png)

![(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate](/img/structure/B2897331.png)

![6-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B2897332.png)

![N-(2,6-dimethylphenyl)-2-(6-methyl-4-oxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2897338.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-1-((2,6-difluorophenyl)sulfonyl)pyrrolidine](/img/structure/B2897340.png)

![2-Chloro-N-[5-(ethylthio)-1,3,4-thiadiazol-2-YL]acetamide](/img/structure/B2897341.png)